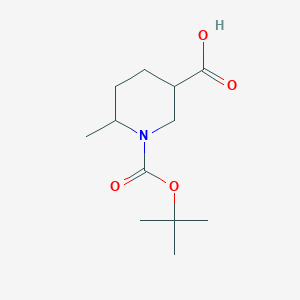

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (CAS: TZCMQIKRCZLVQN-UHFFFAOYSA-N) is a Boc-protected piperidine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₇H₂₃NO₄ (molecular weight: 305.37 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a methyl substituent at the 6-position of the ring . The Boc group enhances stability during synthetic processes, making the compound valuable for peptide coupling, drug conjugate synthesis, and chiral building block applications .

Properties

IUPAC Name |

6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCMQIKRCZLVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s important to note that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups.

Mode of Action

The compound, being a Boc-protected amino acid, undergoes deprotection under certain conditions. This process involves the removal of the Boc group, revealing the amino group that was initially protected. The deprotection process typically involves the use of acids such as trifluoroacetic acid (TFA) or other protic and Lewis acids. Other methods have been reported, including the use of oxalyl chloride in methanol.

Biochemical Pathways

The compound plays a role in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protecting group during these synthesis processes, preventing unwanted reactions with the amino group. Once the synthesis steps are complete, the Boc group can be removed, allowing the amino group to participate in further reactions.

Pharmacokinetics

For instance, the Boc group can increase the compound’s stability and prevent it from reacting prematurely.

Result of Action

The primary result of the action of 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is the protection of the amino group during synthesis processes. This allows for the successful creation of complex organic molecules without unwanted side reactions. After the synthesis, the Boc group can be removed, revealing the amino group that can then participate in further reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection process is typically carried out under acidic conditions and can be influenced by temperature. Furthermore, the stability of the compound can be affected by factors such as pH and the presence of other reactive substances.

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins involved in peptide synthesis. The Boc group is introduced to amines using di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide . This interaction is crucial for preventing unwanted side reactions during peptide bond formation. The compound’s stability to nucleophilic reagents and base hydrolysis makes it an ideal choice for protecting amine groups in complex biochemical processes .

Cellular Effects

This compound influences cellular processes by protecting amine groups in peptides and proteins, thereby preventing premature reactions. This protection is essential for maintaining the integrity of peptides during synthesis and ensuring accurate protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirect, as it primarily serves to safeguard functional groups during biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage prevents the amine from participating in unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which cleaves the carbamate bond and releases the free amine . This mechanism ensures that the amine group is protected during synthesis and can be deprotected when needed.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is a key factor. The compound remains stable under standard storage conditions and does not degrade significantly over time. Its effects can change when exposed to acidic conditions, leading to the removal of the Boc group and the release of the free amine . Long-term studies have shown that the compound maintains its protective function without significant degradation, ensuring reliable results in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, there may be potential toxicity or adverse reactions due to the accumulation of the compound or its byproducts . It is essential to optimize the dosage to achieve the desired protective effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes responsible for amine protection and deprotection, such as di-tert-butyl dicarbonate and trifluoroacetic acid . These interactions ensure the efficient protection and subsequent release of amine groups during peptide synthesis, contributing to the overall metabolic flux and metabolite levels in the system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound’s hydrophobic nature allows it to interact with lipid membranes and potentially accumulate in specific cellular compartments . Transporters and binding proteins may facilitate its movement within the cell, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles or compartments where peptide synthesis occurs, such as the endoplasmic reticulum or Golgi apparatus . Targeting signals or post-translational modifications may direct the compound to these locations, ensuring its effective function in protecting amine groups during biochemical processes .

Biological Activity

1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid (Boc-6-Me-Pip-3-COOH) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the tert-butoxycarbonyl (Boc) protecting group, is primarily studied for its role in drug design and synthesis, particularly in the development of peptide-based therapeutics.

Chemical Structure and Properties

The molecular formula of Boc-6-Me-Pip-3-COOH is C12H21NO4, with a molecular weight of 243.3 g/mol. The structure includes a piperidine ring substituted with a methyl group and a carboxylic acid functional group, which contributes to its biological reactivity and interaction with various biological targets.

Boc-6-Me-Pip-3-COOH exhibits biological activity through several mechanisms, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Therapeutic Potential

Research indicates that Boc-6-Me-Pip-3-COOH may have therapeutic applications in treating conditions such as:

- Neurodegenerative Diseases : Preliminary studies suggest that compounds related to Boc-6-Me-Pip-3-COOH can act as agonists for somatostatin receptors, which are implicated in neurodegenerative disorders like Alzheimer's disease .

- Cancer Therapy : By targeting specific kinases or pathways involved in tumor growth, this compound could serve as a lead structure for developing anticancer agents.

Study 1: Enzyme Inhibition

A study conducted by researchers at the University of Groningen explored the effects of Boc-6-Me-Pip-3-COOH on glucose uptake and vesicle transport in cellular models. The findings indicated significant modulation of insulin signaling pathways, suggesting potential use in metabolic disorders .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that Boc-6-Me-Pip-3-COOH could enhance neuronal survival under stress conditions by activating protective signaling cascades. This was particularly noted in models simulating neurodegeneration .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in substituent type, position, and stereochemistry. Key examples include:

| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid | 6-Methyl | MFCD23703267 | C₁₇H₂₃NO₄ | 305.37 | Methyl substituent, racemic mixture |

| 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | 6-Phenyl | 885275-13-8 | C₁₇H₂₃NO₄ | 305.36 | Phenyl group increases lipophilicity |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 4-Phenyl (stereospecific) | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Stereochemical control at C3 and C4 |

| (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid | Cyclopentane backbone | Not provided | C₁₅H₂₇NO₄ | 285.38 | Cyclopentane ring, isopropyl group |

Key Observations :

- Stereochemistry : The (3S,4R)-phenylpiperidine derivative demonstrates the importance of stereochemistry in biological activity and crystallization behavior, unlike the racemic 6-methyl analog .

- Backbone Modifications : The cyclopentane-based analog () highlights how ring size (piperidine vs. cyclopentane) alters conformational flexibility and synthetic utility .

Commercial Availability and Pricing

| Compound | Suppliers | Price (100 mg) | Key Suppliers |

|---|---|---|---|

| 6-Methylpiperidine analog | 6 | €96.00 | CymitQuimica, AKOS |

| 6-Phenylpiperidine analog | 4 | €146.00 | GLPBIO |

| (3S,4R)-Phenylpiperidine analog | 1 | Not disclosed | Specialized vendors |

The 6-methyl analog is more accessible, with six suppliers listed, reflecting its broader utility .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the piperidine ring with appropriate substituents.

- Introduction of the methyl group at the 6-position.

- Installation of the carboxylic acid group at the 3-position.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to prevent side reactions during synthesis.

Preparation Routes and Reaction Conditions

Starting Materials and Key Intermediates

- Methyl 6-methylpiperidine-3-carboxylate (mixture of cis and trans isomers) is a common intermediate.

- Boc protection is generally introduced using tert-butoxycarbonyl chloride (Boc-Cl) and an organic base such as triethylamine.

- Reduction and sulfonylation steps may be involved depending on the precursor used.

Stepwise Preparation (Based on Patent CN109180564B and EP2473502A1)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of methyl 6-methylpiperidine-3-carboxylate (cis/trans mixture) | Starting from appropriate substituted precursors, cyclization under controlled conditions | Mixture of stereoisomers formed |

| 2 | Boc protection of the piperidine nitrogen | Reaction with Boc-Cl in organic solvent (e.g., dichloromethane) with base (e.g., triethylamine) at 0-25 °C | Protects amine functionality |

| 3 | Hydrolysis of ester to carboxylic acid | Treatment with aqueous sodium hydroxide or other base in methanol or aqueous media, followed by acidification | Converts methyl ester to carboxylic acid |

| 4 | Purification | Extraction with ethyl acetate, drying over anhydrous MgSO4, solvent removal under reduced pressure | Yields pure 1-(tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid |

This sequence is supported by the preparation of related compounds such as 1-(tert-butoxycarbonyl)-3-methylpiperidine-3,5-dicarboxylic acid and derivatives, where hydrolysis of esters and Boc protection are key steps.

Detailed Example Synthesis from Literature

A representative synthesis involves:

- Dissolving methyl 6-methylpiperidine-3-carboxylate in methanol.

- Adding 2 M aqueous sodium hydroxide dropwise at room temperature.

- Stirring for 14 hours to hydrolyze the ester to the acid.

- Evaporating methanol under reduced pressure.

- Diluting the solution with saturated sodium bicarbonate and extracting impurities with ethyl acetate.

- Acidifying aqueous layer to pH 2 with hydrochloric acid.

- Extracting the acid product with ethyl acetate.

- Drying and concentrating to yield the target acid compound.

Reaction Conditions Summary Table

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (Reported) | Notes |

|---|---|---|---|---|---|

| Ester Hydrolysis | 2 M NaOH in methanol | 10–35 °C | 14 h | Not specified | Converts ester to acid |

| Acidification | 6 M HCl to pH 2 | Room temp | - | - | Precipitates acid |

| Boc Protection | Boc-Cl, triethylamine | 0–25 °C | 1–3 h | Typically high | Protects amine group |

| Purification | Ethyl acetate extraction, MgSO4 drying | Room temp | - | - | Isolates pure product |

Research Findings and Notes on Stereochemistry

- The preparation often yields mixtures of cis and trans isomers due to the stereogenic centers at positions 3 and 6 of the piperidine ring.

- Separation or selective synthesis of isomers may be required depending on the application.

- Boc protection is crucial for stability and selective reactivity during synthesis.

Alternative Methods and Variations

- Reduction steps under controlled temperature (-20 °C to 100 °C) with specific solvents and reducing agents can be employed to prepare intermediates prior to Boc protection.

- Sulfonyl chloride reactions under basic aqueous conditions (pH 8-12) may be used to functionalize intermediates before final hydrolysis and protection.

- Use of continuous flow reactors and optimized purification techniques is reported for industrial-scale synthesis to improve yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed hydrolysis of methyl ester | NaOH (2 M), methanol | 10–35 °C, 14 h | Straightforward, high conversion | Long reaction time |

| Boc protection | Boc-Cl, triethylamine | 0–25 °C, 1–3 h | Protects amine, stable intermediate | Requires careful pH control |

| Reduction and sulfonylation (for intermediates) | Reducing agents, sulfonyl chloride | -20 to 100 °C, aqueous-organic solvent | Enables functional group transformations | Multi-step, sensitive conditions |

| Industrial scale continuous flow | Optimized reagents and purification | Controlled flow reactors | High yield, scalability | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-(Tert-butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid?

- Answer: The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl group at the 6-position. Based on structurally related analogs (e.g., 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, C₁₂H₂₁NO₄, MW 243.30 g/mol), the molecular formula is inferred to be C₁₂H₂₁NO₄ . Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under basic conditions, though the Boc group is acid-labile. No direct CAS number is provided in the literature reviewed.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: Synthesis typically involves multi-step protocols:

Piperidine ring functionalization: Introduce the methyl group at the 6-position via alkylation or reductive amination.

Boc protection: React the amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃, THF) .

Carboxylic acid activation: Hydrolysis of ester precursors (e.g., methyl esters) using NaOH or LiOH .

Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization .

Q. How can researchers confirm the compound’s purity and structural integrity?

- Answer: Analytical methods include:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended) .

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., Boc group at 1-position, methyl at 6-position) .

- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) .

Q. What safety precautions are recommended for handling this compound?

- Answer: While specific data for this compound is limited, structurally similar Boc-protected piperidines require:

- PPE: Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation.

- First aid: In case of contact, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) can determine absolute configuration and confirm substituent positions. For example, SHELXL refinement of related piperidine derivatives has resolved discrepancies in methyl group orientation and Boc group geometry .

Q. What strategies optimize Boc deprotection without degrading the piperidine core?

- Answer: Controlled acidic conditions (e.g., 4M HCl in dioxane or 30% TFA in DCM) selectively remove the Boc group. Microwave-assisted deprotection (50°C, 10–15 min) minimizes side reactions. Post-deprotection, neutralization with aqueous NaHCO₃ stabilizes the free amine .

Q. How do structural modifications (e.g., methyl position) impact biological activity?

- Answer: Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets. For example, 6-methyl substitution may enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 6-phenyl derivatives) show that steric bulk at the 6-position modulates binding affinity to enzymes like mTOR or kinases .

Q. How can researchers address contradictory NMR data in synthetic intermediates?

- Answer: Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

- Variable-temperature NMR: Identify rotameric equilibria (e.g., Boc group rotation).

- COSY/NOESY: Resolve overlapping peaks and confirm spatial proximity of substituents.

- Isotopic labeling: ¹³C-enriched samples clarify ambiguous couplings .

Q. What role does this compound play in peptidomimetic drug design?

- Answer: The carboxylic acid moiety enables conjugation to peptide backbones via amide coupling (e.g., EDC/HOBt). The Boc group facilitates selective deprotection during solid-phase synthesis. Its rigid piperidine core mimics proline’s conformational constraints, enhancing target selectivity in protease inhibitors .

Methodological Notes

- Stereochemical Analysis: Prioritize X-ray crystallography for unambiguous assignments, especially when synthesizing enantiomers .

- Scale-Up Synthesis: Optimize reaction stoichiometry (e.g., Boc₂O in 1.2 equivalents) to minimize side products .

- Data Reproducibility: Cross-validate NMR and MS results with computational tools (e.g., ChemDraw Predict) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.